

"physical and chemical properties of O-(2,4-Dinitrophenyl)hydroxylamine"

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Compound of Interest

Compound Name: O-(2,4-Dinitrophenyl)hydroxylamine

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An In-depth Technical Guide to O-(2,4-Dinitrophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **O-(2,4-Dinitrophenyl)hydroxylamine**, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on clarity, data accessibility, and practical application.

Chemical Identity and Physical Properties

O-(2,4-Dinitrophenyl)hydroxylamine, with the CAS number 17508-17-7, is a yellow crystalline solid.^[1] It is characterized by a hydroxylamine group attached to a 2,4-dinitrophenyl moiety.^[1] This structure makes it a valuable intermediate and reagent in various chemical transformations.^[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |
|--|---|--------------|
| Molecular Formula | C ₆ H ₅ N ₃ O ₅ | [1][3][4][5] |
| Molecular Weight | 199.12 g/mol | [3][4][5] |
| Appearance | Light yellow to yellow to orange powder/crystal | [1][6] |
| Melting Point | 105 - 112.5 °C | [3][5] |
| Boiling Point | 387.1 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm ³ | [3] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [1][5] |
| Maximum Absorption (λ _{max}) | 298 nm (in EtOH) | [1][6] |
| pKa | -1.07 ± 0.70 (Predicted) | [1] |

Chemical Reactivity and Applications

O-(2,4-Dinitrophenyl)hydroxylamine is a key reagent in organic synthesis, primarily utilized for amination reactions.[1][7] Its electron-withdrawing nitro groups enhance its reactivity, facilitating nucleophilic substitution.[2]

Key Applications:

- Amination of Arylboronic Acids:** It serves as an efficient agent for the metal-free amination of arylboronic acids, leading to the formation of primary anilines.[1][7]
- Synthesis of N-benzoyliminopyridinium Ylides:** It is used in an expedient N-amination/benzoylation procedure with various substituted pyridines.[8]
- Rhodium-Catalyzed Aziridination:** This compound is a reagent used in the formation of aziridines catalyzed by rhodium.[1][7]

- Inhibition of D-amino Acid Oxidase: It acts as a rapid, active-site-directed inhibitor of D-amino acid oxidase.[1][7]
- Detection of Carbonyl Compounds: It reacts with aldehydes and ketones to form colored derivatives, which can be analyzed spectrophotometrically.[1]

It is noted to be a more stable and cost-effective alternative to O-mesitylenesulfonylhydroxylamine (MSH) for the amination of various heteroaromatics.[9]

Safety Note: **O-(2,4-Dinitrophenyl)hydroxylamine** may have a potentially explosive reaction with potassium hydride in a THF solution. When heated to decomposition, it emits toxic fumes of NOx.[1] It can cause skin and eye irritation.[1]

Experimental Protocols: Synthesis

Several synthetic routes for **O-(2,4-Dinitrophenyl)hydroxylamine** have been reported. Below are two detailed experimental protocols.

Protocol 1: Two-Step Synthesis from N-Hydroxyphthalimide[9]

This method is described as a highly efficient and inexpensive synthesis.[9]

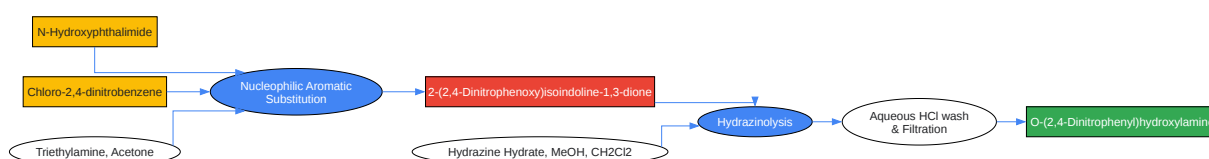
Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

- N-hydroxyphthalimide undergoes a nucleophilic aromatic substitution with chloro-2,4-dinitrobenzene.[9]
- The reaction is carried out in the presence of triethylamine in acetone, yielding 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione in 95% yield.[9]

Step 2: Synthesis of **O-(2,4-Dinitrophenyl)hydroxylamine**

- A solution of hydrazine hydrate (10.0 mL, 0.177 mol) in 60 mL of methanol is added in one portion to a solution of 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (20.0 g, 60.7 mmol) in 400 mL of CH₂Cl₂ at 0 °C.[9]
- The reaction mixture will rapidly turn bright yellow, and a precipitate will form.[9]

- The suspension is allowed to stand at 0 °C for 8 hours.[9]
- Cold aqueous HCl (1 N, 400 mL) is added, and the mixture is shaken rapidly at 0 °C.[9]
- The mixture is then rapidly filtered through a loose cotton plug on a Büchner funnel, and the precipitate is washed three times with 50 mL of acetonitrile.[9]



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Caption: Two-step synthesis of **O-(2,4-Dinitrophenyl)hydroxylamine**.

Protocol 2: Synthesis from t-Butyl N-hydroxycarbamate[7][10]

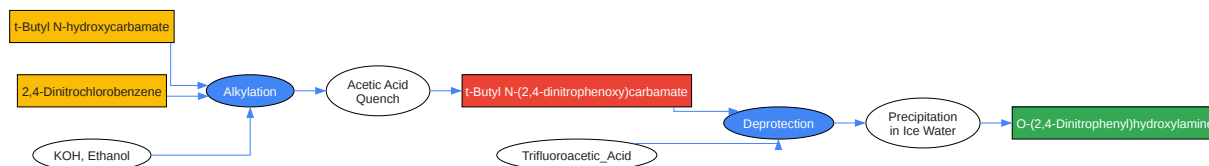
Step 1: Synthesis of t-Butyl N-(2,4-dinitrophenoxy)carbamate

- To a stirred solution of t-butyl N-hydroxycarbamate (13.3 g, 0.1 mole) and potassium hydroxide (5.6 g, 0.1 mole) in 200 ml of absolute ethanol, add 2,4-dinitrochlorobenzene (20.2 g, 0.1 mole).[7][10]
- Stir the resulting deep red solution at room temperature for 1 hour.[7][10]
- Add glacial acetic acid dropwise until the solution turns light yellow.[7][10]
- Pour the solution into 1.5 liters of cold water. An oil will separate and gradually crystallize.[7][10]

- Separate, dry, and recrystallize the solid t-butyl N-(2,4-dinitrophenoxy)carbamate from an ethyl acetate-hexane mixture. This affords 16.4 g (53%) with a melting point of 74-75°C.[7][10]

Step 2: Synthesis of **O-(2,4-Dinitrophenyl)hydroxylamine**

- Add t-butyl N-(2,4-dinitrophenoxy)carbamate (4 g, 0.0133 mole) to 15 ml of trifluoroacetic acid.[7][10]
- After the evolution of carbon dioxide has subsided, pour the solution into 100 ml of ice water.[7][10]
- The resulting oily layer will crystallize on standing to afford 2.5 g (95%) of the product with a melting point of 112°C (from ethanol).[7][10]



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Caption: Synthesis from t-Butyl N-hydroxycarbamate.

Spectroscopic Data

Limited specific spectral data is publicly available, however, it is known that NMR spectra (^1H and ^{13}C) for **O-(2,4-Dinitrophenyl)hydroxylamine** are available through spectral databases.[11]

Table 2: Spectroscopic Information

| Technique | Details | Source(s) |
|-----------|--|-----------|
| UV-Vis | λ_{max} = 298 nm (in Ethanol) | [1][6] |
| NMR | ^1H and ^{13}C NMR spectra are available in databases. | [11] |

This guide provides foundational knowledge for the safe and effective use of **O-(2,4-Dinitrophenyl)hydroxylamine** in a research and development setting. For further details on specific applications and safety protocols, consulting the primary literature and safety data sheets is recommended.

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